N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-2-morpholin-4-ylethanamine;hydrochloride
Description
N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-2-morpholin-4-ylethanamine;hydrochloride: is a chemical compound with the molecular formula C11H15NO.ClH. It is a solid at room temperature and is known for its applications in various scientific research fields. This compound is characterized by the presence of an indene moiety and a morpholine ring, which contribute to its unique chemical properties.
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-2-morpholin-4-ylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-2-15-4-5-17(14-16(15)3-1)21-11-7-18-6-8-19-9-12-20-13-10-19;/h4-5,14,18H,1-3,6-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFPPAKZODKGJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCCNCCN3CCOCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-2-morpholin-4-ylethanamine;hydrochloride typically involves the following steps:
Cyclization: Substituted 4-nitro-3-phenylbutanoic acid is cyclized to form nitromethylindanone.
Reduction and Dehydration: The nitromethylindanone is reduced to alcohol and then dehydrated to form nitromethylindene.
Hydrogenation: The nitromethylindene undergoes hydrogenation over Pd/C to produce the corresponding amine.
Formation of Hydrochloride Salt: The amine is treated with hydrogen chloride to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully reduced amine derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic systems.
Biology: : It has applications in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: : Research into its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities, is ongoing .
Industry: : The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-2-morpholin-4-ylethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The indene moiety can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition of enzyme activity or the activation of receptor-mediated signaling pathways .
Comparison with Similar Compounds
5-Aminoindan (2,3-dihydro-1H-inden-5-amine): Shares the indene moiety but lacks the morpholine ring.
Indole Derivatives: Contain similar aromatic systems and exhibit diverse biological activities.
Morpholine Derivatives: Compounds with morpholine rings that have applications in medicinal chemistry.
Uniqueness: The combination of the indene moiety and the morpholine ring in N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-2-morpholin-4-ylethanamine;hydrochloride provides a unique structural framework that enhances its binding affinity and specificity for certain biological targets. This dual functionality makes it a valuable compound in both synthetic and medicinal chemistry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
